molecular formula C14H27BrN4O6 B13450008 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide

2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide

Cat. No.: B13450008
M. Wt: 427.29 g/mol
InChI Key: SJCJVHBTBBDHRS-UHFFFAOYSA-N
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Description

2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide is a complex organic compound with significant applications in various scientific fields. It is known for its ability to form stable complexes with metal ions, making it valuable in medical imaging and radiotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide typically involves the cyclization of linear precursors. One common method involves the reaction of triethylenetetramine with glyoxal to form a cyclic intermediate, which is then further reacted with bromoacetic acid to introduce the acetic acid groups .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets or be used in imaging and therapeutic applications .

Properties

Molecular Formula

C14H27BrN4O6

Molecular Weight

427.29 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;hydrobromide

InChI

InChI=1S/C14H26N4O6.BrH/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);1H

InChI Key

SJCJVHBTBBDHRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O.Br

Origin of Product

United States

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